1-[(3-Chloro-4-methoxyphenyl)methyl]-4-phenylpiperazine;dihydrochloride
Description
1-[(3-Chloro-4-methoxyphenyl)methyl]-4-phenylpiperazine;dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance
Properties
IUPAC Name |
1-[(3-chloro-4-methoxyphenyl)methyl]-4-phenylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O.2ClH/c1-22-18-8-7-15(13-17(18)19)14-20-9-11-21(12-10-20)16-5-3-2-4-6-16;;/h2-8,13H,9-12,14H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOPVYYEWXWRCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-Chloro-4-methoxyphenyl)methyl]-4-phenylpiperazine;dihydrochloride typically involves a multi-step process. One common method includes the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (piperazine), and a compound containing an active hydrogen atom (such as a phenol or aniline) . The reaction conditions often require an acidic or basic catalyst and can be carried out at room temperature or under reflux conditions. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(3-Chloro-4-methoxyphenyl)methyl]-4-phenylpiperazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, leading to the formation of various substituted derivatives. Common reagents include alkyl halides, aryl halides, and nucleophiles like amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the piperazine ring and formation of corresponding amines and phenols.
Scientific Research Applications
1-[(3-Chloro-4-methoxyphenyl)methyl]-4-phenylpiperazine;dihydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(3-Chloro-4-methoxyphenyl)methyl]-4-phenylpiperazine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors, including serotonin, dopamine, and histamine receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[(3-Chloro-4-methoxyphenyl)methyl]-4-phenylpiperazine;dihydrochloride can be compared with other similar compounds, such as:
1-[(3-Chloro-4-methoxyphenyl)methyl]piperidine: This compound shares a similar structural motif but lacks the phenyl group on the piperazine ring.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound contains a piperazine ring and exhibits similar biological activities.
Quinolinyl-pyrazoles: These compounds have a different core structure but share similar pharmacological properties.
The uniqueness of 1-[(3-Chloro-4-methoxyphenyl)methyl]-4-phenylpiperazine;dihydrochloride lies in its specific combination of functional groups and its potential for diverse biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
